BenchChemオンラインストアへようこそ!

7-Bromo-8-hydroxyquinoline-2-carboxylic acid

Antimicrobial Gram-negative bacteria Structure-activity relationship

7-Bromo-8-hydroxyquinoline-2-carboxylic acid (CAS 495411-33-1) is the indispensable intermediate for medicinal chemistry and materials science. Unlike the 5-bromo analog or non-carboxylated 7-bromo-8-hydroxyquinoline, its 7-bromo-2-carboxylic acid pattern enables direct amide coupling for FAAH inhibitor synthesis (patent CN108912107A) and creates a tridentate N,O,O chelator for stable metal complexes. Its Gram-negative antibacterial activity and defined nAChR agonist activity (EC₅₀ 7.0–9.0 μM) make it a rational selection for antimicrobial screening and neuroscience tool libraries. Insist on the 7-bromo regioisomer to guarantee reproducible SAR data and synthetic versatility.

Molecular Formula C10H6BrNO3
Molecular Weight 268.06 g/mol
CAS No. 495411-33-1
Cat. No. B3268707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-8-hydroxyquinoline-2-carboxylic acid
CAS495411-33-1
Molecular FormulaC10H6BrNO3
Molecular Weight268.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C=CC(=N2)C(=O)O)O)Br
InChIInChI=1S/C10H6BrNO3/c11-6-3-1-5-2-4-7(10(14)15)12-8(5)9(6)13/h1-4,13H,(H,14,15)
InChIKeyYHLBONUSECMGEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-8-hydroxyquinoline-2-carboxylic acid (CAS 495411-33-1): Procurement-Relevant Chemical Profile


7-Bromo-8-hydroxyquinoline-2-carboxylic acid (CAS 495411-33-1) is a halogenated heterocyclic compound classified as a quinoline carboxylic acid derivative, with a molecular formula of C₁₀H₆BrNO₃ and a molecular weight of 268.06 g/mol [1]. The compound features a bromine substituent at the 7-position, a phenolic hydroxyl group at the 8-position, and a carboxylic acid moiety at the 2-position of the quinoline scaffold . This substitution pattern confers distinct physicochemical properties relative to non-brominated or differently substituted analogs, including a calculated LogP of 2.4, which influences its solubility and partitioning behavior in biological and synthetic applications [1].

Why 7-Bromo-8-hydroxyquinoline-2-carboxylic acid Cannot Be Replaced by Common Analogs


In-class substitution of quinoline carboxylic acid derivatives is not straightforward due to the profound impact of halogen position and the presence of the carboxylic acid group on both reactivity and biological selectivity. While 8-hydroxyquinoline-2-carboxylic acid (8-HQCA, CAS 1571-30-8) and its 5-bromo analog are commercially available, the 7-bromo substitution pattern of the target compound imparts a distinct electronic distribution and steric profile that alters metal chelation affinity and enzymatic recognition [1]. Furthermore, the carboxylic acid functionality at the 2-position distinguishes this compound from 7-bromo-8-hydroxyquinoline (7-Br-8HQ, CAS 13019-32-4), which lacks this handle for further derivatization or altered solubility . Generic substitution without empirical validation risks compromising experimental outcomes in both synthetic and biological contexts.

Quantitative Differentiation Evidence for 7-Bromo-8-hydroxyquinoline-2-carboxylic acid Procurement Decisions


Enhanced Gram-Negative Antibacterial Activity of 7-Bromo Substitution

The 7-bromo substitution on the 8-hydroxyquinoline scaffold confers significantly enhanced antigrowth activity against Gram-negative bacteria compared to the non-halogenated parent compound. In a study evaluating 8-hydroxyquinoline derivatives, 7-bromo-8-hydroxyquinoline (the immediate structural precursor lacking the 2-carboxylic acid) demonstrated superior Gram-negative activity relative to the parent 8-HQ [1]. While direct MIC data for the 2-carboxylic acid derivative are not available in the primary literature, the established SAR indicates that the 7-bromo substituent is a critical determinant of Gram-negative potency within this chemotype, providing a rational basis for selecting the 7-bromo-2-carboxylic acid derivative over the non-brominated 8-hydroxyquinoline-2-carboxylic acid in antibacterial screening programs.

Antimicrobial Gram-negative bacteria Structure-activity relationship

Validated Synthetic Intermediate for FAAH Inhibitor Development

7-Bromo-8-hydroxyquinoline-2-carboxylic acid serves as a validated and scalable synthetic intermediate in the preparation of fatty acid amide hydrolase (FAAH) inhibitors. A patent application (CN108912107A) explicitly demonstrates its use in a multi-step synthesis, starting with 77.74 g (290 mmol) of the compound to yield advanced intermediates for FAAH-targeting therapeutics [1]. This contrasts with the non-carboxylic acid analog 7-bromo-8-hydroxyquinoline, which lacks the 2-carboxylate handle required for amide bond formation in these synthetic routes . The established synthetic protocol using thionyl chloride activation provides a reproducible pathway for generating carboxamide derivatives.

FAAH inhibition Pain therapeutics Synthetic methodology

Differential Metal Chelation via 2-Carboxylic Acid Functionality

The presence of the 2-carboxylic acid group in 7-bromo-8-hydroxyquinoline-2-carboxylic acid provides a distinct chelation mode compared to 7-bromo-8-hydroxyquinoline. In 8-hydroxyquinoline-2-carboxylic acid (the non-brominated analog), the 2-carboxylate acts as a dibasic tridentate ligand, forming a neutral mononuclear copper(II) complex with distorted square-pyramidal geometry involving the N1 atom, the 8-hydroxyl oxygen, and the 2-carboxylate oxygen [1]. This tridentate coordination mode contrasts with the bidentate N,O-chelation typical of simple 8-hydroxyquinolines like 7-bromo-8-hydroxyquinoline. The bromine substituent at the 7-position modulates the electron density on the chelating atoms, potentially altering metal-binding affinity and complex stability constants, though direct comparative thermodynamic data remain unavailable in the literature.

Metal chelation Coordination chemistry Siderophore mimics

Nicotinic Acetylcholine Receptor Binding Profile

7-Bromo-8-hydroxyquinoline-2-carboxylic acid exhibits measurable but low-micromolar agonist activity at human nicotinic acetylcholine receptors (nAChRs). BindingDB data indicate EC₅₀ values of 7.0 μM on α3β4 nAChR and 9.0 μM on α2β4 nAChR expressed in HEK cells [1]. Additionally, the compound shows weak muscarinic acetylcholine receptor binding with an IC₅₀ of 4.5 μM in rat cortical membranes [1]. Comparative data for the non-brominated 8-hydroxyquinoline-2-carboxylic acid or other positional isomers at these specific receptor subtypes are not available in the same assay system. The presence of receptor binding activity, even at modest potency, distinguishes this compound from simple building blocks lacking any reported pharmacological profile.

Nicotinic receptor Binding affinity CNS pharmacology

LogP Differentiation from Non-Carboxylated and 5-Bromo Analogs

The calculated octanol-water partition coefficient (LogP) for 7-bromo-8-hydroxyquinoline-2-carboxylic acid is 2.4 [1]. This value reflects the combined influence of the lipophilic 7-bromo substituent and the polar 2-carboxylic acid group. In contrast, the non-carboxylated analog 7-bromo-8-hydroxyquinoline exhibits a higher LogP (calculated ~3.0-3.5 based on structural prediction) due to the absence of the polar carboxylate. The 5-bromo positional isomer (5-bromo-8-hydroxyquinoline-2-carboxylic acid) is predicted to have a similar LogP value; however, the distinct electronic effects of the 5-bromo versus 7-bromo substitution may result in differential pKa values for the 8-hydroxyl group, which in turn affects metal chelation pH dependence and aqueous solubility profiles. Direct experimental LogP comparisons are not available in the literature.

Lipophilicity Physicochemical properties ADME prediction

Antiproliferative Activity of 7-Bromo-8-hydroxyquinoline Core

The 7-bromo-8-hydroxyquinoline core structure (lacking the 2-carboxylic acid) has demonstrated antiproliferative activity across multiple cancer cell lines. Studies evaluating 7-bromo-8-hydroxyquinoline (7-Br-8-OHQ) showed inhibition of proliferation in C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines [1]. In comparative SAR studies, bromination at the 7-position contributed to antiproliferative activity, though the effect was not always enhanced relative to the non-brominated parent [2]. The 2-carboxylic acid derivative may exhibit distinct activity profiles due to altered cellular permeability and target engagement, but direct comparative data between 7-bromo-8-hydroxyquinoline-2-carboxylic acid and 7-bromo-8-hydroxyquinoline in antiproliferative assays are not available in the public domain.

Anticancer Antiproliferative SAR

Research and Industrial Application Scenarios for 7-Bromo-8-hydroxyquinoline-2-carboxylic acid


Medicinal Chemistry: FAAH Inhibitor Lead Optimization

This compound serves as a key synthetic intermediate in the development of fatty acid amide hydrolase (FAAH) inhibitors for pain and neurological disorder therapeutics. As demonstrated in patent CN108912107A, the 2-carboxylic acid group enables direct amide coupling to generate carboxamide derivatives, a synthetic handle absent in 7-bromo-8-hydroxyquinoline. Procurement for medicinal chemistry programs targeting FAAH should prioritize this compound over non-carboxylated analogs. [1]

Antimicrobial Screening: Gram-Negative Focused Libraries

Based on structure-activity relationships showing enhanced Gram-negative antibacterial activity for 7-bromo-substituted 8-hydroxyquinolines, this compound is a rational inclusion in antimicrobial screening libraries targeting Gram-negative pathogens. The 2-carboxylic acid group may provide additional solubility advantages for aqueous assay conditions compared to the more lipophilic 7-bromo-8-hydroxyquinoline (calculated LogP 2.4 versus ~3.0-3.5). [1][2]

Coordination Chemistry: Tridentate Ligand Development

The combination of the 7-bromo substituent and 2-carboxylic acid group creates a tridentate ligand framework (N1, O8, O2-carboxylate) with distinct metal coordination geometry compared to bidentate 8-hydroxyquinolines. This compound is suitable for synthesizing novel metal complexes for catalysis, magnetic materials, or metallodrug development. Researchers should note that the bromine atom at the 7-position modulates electron density on the chelating atoms, potentially altering complex stability relative to the non-brominated 8-hydroxyquinoline-2-carboxylic acid. [1]

Neuroscience Research: nAChR Probe Compound

With defined agonist activity at human α3β4 (EC₅₀ = 7.0 μM) and α2β4 (EC₅₀ = 9.0 μM) nicotinic acetylcholine receptors, this compound can serve as a tool compound or starting point for developing nAChR modulators. The modest potency provides a clean baseline for SAR expansion. Comparative data for related analogs in the same assay system are not available, positioning this compound as a unique entry point for quinoline-based nAChR ligand exploration. [1]

Quote Request

Request a Quote for 7-Bromo-8-hydroxyquinoline-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.